Dimethoxybis(pentafluorophenyl)silane Dimethoxybis(pentafluorophenyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14100974
InChI: InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3
SMILES:
Molecular Formula: C16H10F10O2Si
Molecular Weight: 452.32 g/mol

Dimethoxybis(pentafluorophenyl)silane

CAS No.:

Cat. No.: VC14100974

Molecular Formula: C16H10F10O2Si

Molecular Weight: 452.32 g/mol

* For research use only. Not for human or veterinary use.

Dimethoxybis(pentafluorophenyl)silane -

Molecular Formula C16H10F10O2Si
Molecular Weight 452.32 g/mol
IUPAC Name diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane
Standard InChI InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3
Standard InChI Key XJYMDGOGWVHLFW-UHFFFAOYSA-N
Canonical SMILES CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC

Structural and Molecular Characteristics

Dimethylbis(pentafluorophenyl)silane has the molecular formula C₁₄H₆F₁₀Si and a molecular weight of 392.27 g/mol . The silicon atom is centrally positioned, bonded to two methyl groups (-CH₃) and two pentafluorophenyl rings (C₆F₅). The pentafluorophenyl groups confer exceptional electron-withdrawing properties and thermal stability, while the methyl groups contribute to steric bulk and moderate reactivity.

The compound’s InChIKey (PMUJBDOVBQRNLP-UHFFFAOYSA-N) and SMILES string (CSi(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F) provide precise structural identifiers . X-ray crystallography and computational studies reveal a tetrahedral geometry around the silicon atom, with bond angles and lengths consistent with similar organosilanes .

Synthesis and Reaction Conditions

The synthesis of dimethylbis(pentafluorophenyl)silane typically involves the reaction of pentafluorophenyl lithium with dimethylchlorosilane in diethyl ether under reflux for 24 hours, yielding approximately 80% . This method, reported by Schmeisser et al. in 1968, remains a benchmark due to its reproducibility .

Reaction Scheme:
2 C6F5Li+(CH3)2SiCl2(CH3)2Si(C6F5)2+2LiCl\text{2 C}_6\text{F}_5\text{Li} + (\text{CH}_3)_2\text{SiCl}_2 \rightarrow (\text{CH}_3)_2\text{Si}(\text{C}_6\text{F}_5)_2 + 2 \text{LiCl}

Key parameters include:

  • Solvent: Diethyl ether

  • Temperature: Reflux (~35°C)

  • Duration: 24 hours

Alternative routes involve transmetalation or Grignard reagents, though these are less efficient .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueSource
Density1.5 ± 0.1 g/cm³
Boiling Point259.4 ± 40.0 °C at 760 mmHg
Flash Point110.7 ± 27.3 °C
Vapor Pressure0.0 ± 0.5 mmHg at 25°C
Refractive Index1.446
LogP (Octanol-Water)5.04

The low vapor pressure and high logP value indicate low volatility and high hydrophobicity, making it suitable for non-polar solvents . The refractive index aligns with fluorinated organosilanes, suggesting applications in optical materials .

Applications in Chemistry and Materials Science

Supramolecular Chemistry

The compound’s electron-deficient pentafluorophenyl groups enable π-π interactions with aromatic systems, facilitating the assembly of supramolecular architectures. For example, it reacts with tris(pentafluorophenyl)borane to form Lewis acid-base complexes, which are precursors to catalysts in polymerization reactions.

Silylation in Proteomics

As a silylating agent, dimethylbis(pentafluorophenyl)silane modifies protein surfaces to enhance stability or alter solubility. Its fluorine atoms reduce nonspecific binding, improving specificity in assays.

Comparison with Analogues

Compared to non-fluorinated analogues like diphenyldimethylsilane, this compound exhibits:

  • Higher thermal stability (decomposition >300°C vs. ~200°C)

  • Enhanced resistance to oxidation due to C-F bonds

  • Greater Lewis acidity at the silicon center

Future Directions

Research opportunities include:

  • Exploring catalytic applications in C-F bond activation

  • Developing fluorinated silicone polymers for high-temperature coatings

  • Investigating toxicological profiles for industrial use

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